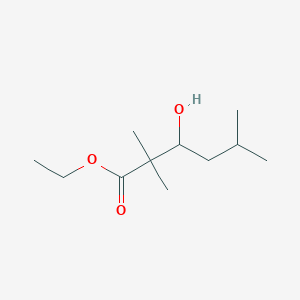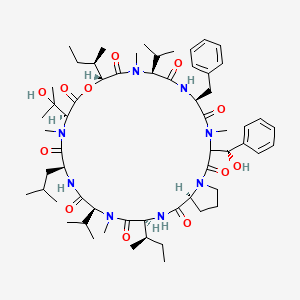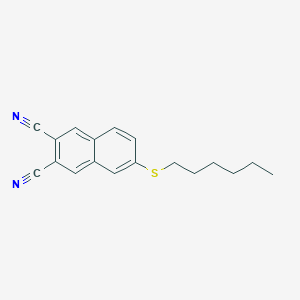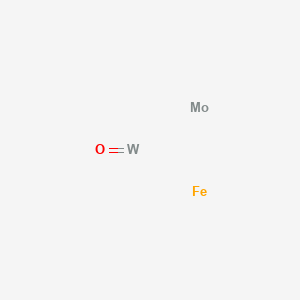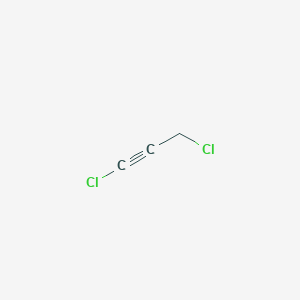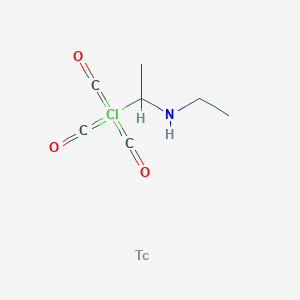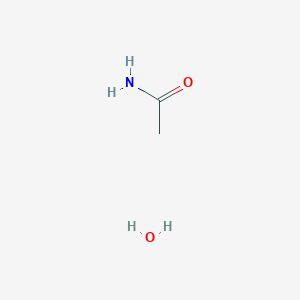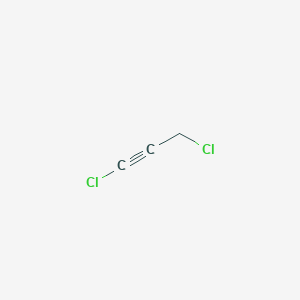
1,3-Dichloroprop-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloroprop-1-yne is an organochlorine compound with the molecular formula C₃H₂Cl₂. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both chlorine atoms and a triple bond in its structure.
Métodos De Preparación
1,3-Dichloroprop-1-yne can be synthesized through several methods. One common synthetic route involves the chlorination of propyne. The reaction typically requires a catalyst and is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the propyne molecule. Industrial production methods often involve the use of large-scale reactors and continuous flow processes to achieve high yields and purity.
Análisis De Reacciones Químicas
1,3-Dichloroprop-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into less chlorinated or fully dechlorinated products.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Dichloroprop-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound and its derivatives.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism by which 1,3-Dichloroprop-1-yne exerts its effects involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity is due to the presence of the triple bond and the electron-withdrawing chlorine atoms, which make the molecule highly electrophilic.
Comparación Con Compuestos Similares
1,3-Dichloroprop-1-yne can be compared with other similar compounds, such as:
1,3-Dichloropropene: Another organochlorine compound with similar reactivity but different applications.
1,2-Dichloropropane: A related compound with two chlorine atoms but a different structural arrangement.
Propyne: The parent hydrocarbon of this compound, which lacks the chlorine atoms. The uniqueness of this compound lies in its specific reactivity and the presence of both chlorine atoms and a triple bond, which confer distinct chemical properties.
This article provides a detailed overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
139411-87-3 |
|---|---|
Fórmula molecular |
C3H2Cl2 |
Peso molecular |
108.95 g/mol |
Nombre IUPAC |
1,3-dichloroprop-1-yne |
InChI |
InChI=1S/C3H2Cl2/c4-2-1-3-5/h2H2 |
Clave InChI |
QZNMPRPWDXTEQJ-UHFFFAOYSA-N |
SMILES canónico |
C(C#CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


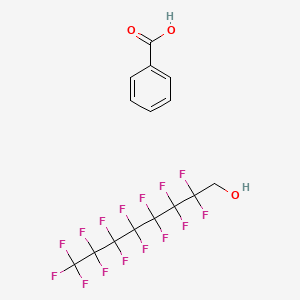
![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)
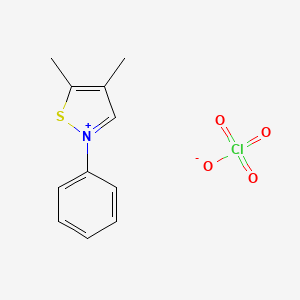
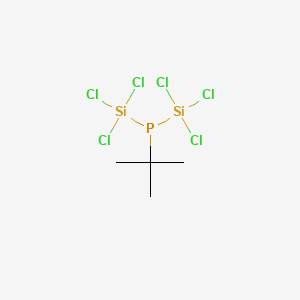
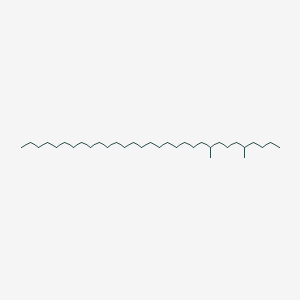
![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)
